molecular formula C₄¹³CH₅ClN₂¹⁵N₂S B1162041 6-Mercaptopurine Hydrochloride-13C,15N2

6-Mercaptopurine Hydrochloride-13C,15N2

Cat. No.: B1162041
M. Wt: 191.62
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Description

Significance of 6-Mercaptopurine (B1684380) as a Research Probe in Purine (B94841) Metabolism Studies

6-Mercaptopurine (6-MP) is a purine analogue that acts as an antagonist to endogenous purines, thereby interfering with nucleic acid synthesis. medchemexpress.comwikipedia.orgdrugbank.com This property has made it a cornerstone in the treatment of certain cancers, particularly acute lymphoblastic leukemia, and various autoimmune diseases. wikipedia.org Beyond its clinical applications, 6-MP serves as a critical research tool for investigating the complexities of purine metabolism. nih.gov

Purine metabolism is a fundamental cellular process responsible for the synthesis of adenosine (B11128) and guanosine (B1672433), the building blocks of DNA and RNA. wikipedia.org 6-MP exerts its effects by being converted into metabolites that inhibit key enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). wikipedia.org By introducing 6-MP into a cellular system, researchers can perturb this pathway and observe the downstream consequences, gaining a deeper understanding of its regulation and its role in cell proliferation and survival. nih.gov

Studies utilizing 6-MP have been instrumental in elucidating the metabolic reprogramming that occurs in cancer cells. nih.gov For instance, research has shown that 6-MP can induce energetic stress in leukemic T cells by reducing intracellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR pathway, both of which are critical regulators of cell growth and metabolism. nih.gov Furthermore, investigations into the metabolism of 6-MP itself have revealed significant inter-individual variability, largely due to genetic polymorphisms in enzymes like thiopurine S-methyltransferase (TPMT). clinpgx.org This has highlighted the importance of pharmacogenetics in understanding drug response and toxicity.

Unique Advantages of 13C,15N2 Isotopic Labeling for Mechanistic Investigations

The specific labeling of 6-Mercaptopurine Hydrochloride with one carbon-13 atom and two nitrogen-15 (B135050) atoms (6-Mercaptopurine Hydrochloride-13C,15N2) offers distinct advantages for detailed mechanistic studies. This dual-labeling approach provides a more robust and informative tracer compared to single-isotope labeling.

The presence of both ¹³C and ¹⁵N isotopes allows for more precise tracking of the entire purine ring structure as it undergoes metabolic transformations. This is particularly valuable in distinguishing the fate of the carbon and nitrogen atoms within the molecule, which can be critical for understanding complex reaction mechanisms. The distinct mass shift provided by the combination of these isotopes enhances the sensitivity and specificity of detection by mass spectrometry, allowing for clearer differentiation of the labeled compound and its metabolites from the endogenous pool of purine molecules.

Properties

Molecular Formula

C₄¹³CH₅ClN₂¹⁵N₂S

Molecular Weight

191.62

Synonyms

1,9-Dihydro-6H-purine-6-thione Hydrochloride-13C,15N2; 

Origin of Product

United States

Synthesis and Comprehensive Analytical Characterization

Isotopic Labeling Strategies for 6-Mercaptopurine (B1684380) Hydrochloride-13C,15N2 Synthesis

The synthesis of 6-Mercaptopurine Hydrochloride-13C,15N2 involves the incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), into the purine (B94841) ring structure. These isotopes serve as tracers, enabling precise tracking and quantification of the molecule in complex biological matrices. medchemexpress.commedchemexpress.com The general synthesis of 6-mercaptopurine (6-MP) often starts from hypoxanthine (B114508) or a substituted pyrimidine (B1678525) derivative. gpatindia.comyoutube.com

For the isotopically labeled version, the synthesis strategy requires the use of precursors enriched with ¹³C and ¹⁵N. One common synthetic route involves the reaction of an isotopically labeled 4,5-diaminopyrimidine (B145471) with a labeled formic acid equivalent to form the purine scaffold. For instance, a pyrimidine intermediate containing ¹⁵N atoms can be reacted with a ¹³C-formic acid to introduce the labeled atoms into the imidazole (B134444) portion of the purine ring.

Another established method for synthesizing 6-mercaptopurine involves the thionation of hypoxanthine. gpatindia.com In this approach, a custom-synthesized hypoxanthine containing the desired ¹³C and ¹⁵N labels would be the starting material. This labeled hypoxanthine is then heated with a thionating agent, such as phosphorus pentasulfide, to replace the hydroxyl group at the C6 position with a thiol group, yielding the target 6-mercaptopurine-13C,15N2. gpatindia.comgoogle.com The final step involves reacting the labeled 6-mercaptopurine base with hydrochloric acid to form the hydrochloride salt. The precise placement of the isotopic labels depends on the specific labeled precursors used in the synthesis. For example, using [¹³C₅, ¹⁵N₄]-hypoxanthine would result in a fully labeled purine ring.

Spectroscopic Characterization Methodologies

Following synthesis, the structural integrity and isotopic incorporation of this compound must be unequivocally confirmed. This is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR spectroscopy is a powerful tool for confirming the covalent structure of the synthesized molecule. ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the chemical environment of each atom.

¹³C NMR: The ¹³C NMR spectrum directly confirms the incorporation of the ¹³C isotopes. The signals corresponding to the labeled carbon atoms will be significantly enhanced. researchgate.net The presence of ¹H-¹³C and ¹³C-¹⁵N coupling provides further structural confirmation.

¹⁵N NMR: ¹⁵N NMR spectroscopy is employed to verify the position and incorporation of the ¹⁵N isotopes. researchgate.net Heteronuclear correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons, carbons, and nitrogens, confirming the precise location of the labels within the purine ring. researchgate.net

Quantum-chemical NMR calculations can also be used to predict and help assign the chemical shifts of the tautomeric forms present in solution. researchgate.net

Table 1: Representative NMR Chemical Shifts for 6-Mercaptopurine Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent and experimental conditions. This table presents typical values for the parent compound.

NucleusAtom PositionTypical Chemical Shift (δ) ppmReference
¹HH-2~8.4 chemicalbook.com
¹HH-8~8.7 chemicalbook.com
¹³CC-2~146 researchgate.net
¹³CC-4~153 researchgate.net
¹³CC-5~126 researchgate.net
¹³CC-6~161 researchgate.net
¹³CC-8~142 researchgate.net

Mass spectrometry is essential for verifying the molecular weight of the labeled compound and confirming the successful incorporation of the stable isotopes. High-resolution mass spectrometry (HRMS) can distinguish between the isotopically labeled compound and any unlabeled or partially labeled species.

For 6-Mercaptopurine (C₅H₄N₄S, molar mass ~152.18 g·mol⁻¹), the introduction of one ¹³C and two ¹⁵N atoms will increase the molecular weight by approximately 3 Da. wikipedia.org The mass spectrum of the labeled compound will show a molecular ion peak corresponding to this increased mass. For example, analysis by UPLC-MS/MS in positive electrospray ionization (ESI) mode would show a parent ion ([M+H]⁺) at an m/z value reflecting the mass of the labeled compound. nih.govmdpi.com The fragmentation pattern can also be analyzed to confirm that the labels are retained in the expected structural fragments. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for 6-Mercaptopurine-13C,15N2

CompoundFormulaExpected [M+H]⁺ (m/z)Key Fragment (m/z)Reference
6-Mercaptopurine (unlabeled)C₅H₄N₄S153.02119.03 (loss of H₂S) nih.gov
6-Mercaptopurine-¹³C,¹⁵N₂C₄¹³CH₄N₂¹⁵N₂S~156Varies based on label position nih.govresearchgate.net

Chromatographic Purity and Isotopic Enrichment Assessment

Beyond structural confirmation, it is critical to assess the chemical and isotopic purity of the synthesized compound. Chromatographic methods are the standard for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of 6-mercaptopurine and its related compounds. nih.govscielo.br A reversed-phase HPLC method is typically employed for this analysis. scielo.br The method's validity is established by assessing parameters such as linearity, accuracy, and precision. scielo.br

A typical HPLC system for analyzing 6-MP consists of a C18 column and a mobile phase composed of an aqueous buffer (like sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile). scielo.brnih.gov Detection is commonly performed using a UV detector, with the maximum absorbance for 6-MP around 324 nm. scielo.br The purity of the synthesized this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for 6-Mercaptopurine Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.brnih.gov
Mobile PhaseAcetonitrile (B52724) / 0.05 M Sodium Acetate Buffer (10:90 v/v) scielo.br
Flow Rate1.0 mL/min scielo.brnih.gov
DetectionUV at 324 nm scielo.br
Retention Time~3.25 min scielo.br

The isotopic purity, or isotopic enrichment, refers to the percentage of the compound that contains the desired stable isotopes. This is a critical parameter, as high isotopic enrichment is necessary for sensitive detection and accurate quantification in tracer studies.

Mass spectrometry is the primary technique for quantifying isotopic enrichment. nih.gov By analyzing the ion intensities of the molecular ion cluster, the relative abundance of the labeled species ([M+H]⁺, [M+1+H]⁺, [M+2+H]⁺, etc.) can be determined. acs.org For 6-Mercaptopurine-13C,15N2, the analysis would focus on the ratio of the ion corresponding to the labeled molecule versus the ions for the unlabeled and partially labeled molecules. High-resolution mass spectrometry can resolve isotopic fine structures, allowing for unequivocal assignment of enrichment levels for both ¹³C and ¹⁵N. nih.gov Isotopic enrichment levels are often expected to be greater than 98% or 99%. schd-shimadzu.com

NMR spectroscopy can also be used to quantify isotopic enrichment. nih.gov A ¹³C, ¹⁵N edited ¹H-NMR technique can simplify the spectrum and enhance the signal of the labeled compound, allowing for quantitative detection. nih.gov The signal intensity of the labeled compound, often measured relative to a known internal standard, provides a measure of its concentration and, by extension, its isotopic purity.

Advanced Bioanalytical Methodologies for 6 Mercaptopurine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of 6-MP and its metabolites in various biological matrices. nih.govresearchgate.net This technique provides high sensitivity and specificity, allowing for the measurement of low concentration levels of these compounds. nih.govresearchgate.net The detection is typically performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov

Developing a robust LC-MS/MS method for 6-MP and its metabolites from complex matrices like cellular and tissue extracts involves several critical steps. The process begins with optimizing the sample extraction to efficiently isolate the analytes while minimizing matrix interference. nih.govresearchgate.net Solid-phase extraction (SPE) is a common approach used to clean up samples before analysis. nih.gov For instance, a strong cation exchanger can be effective for extracting the basic compounds of 6-MP and its metabolites from plasma. nih.gov

Chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The choice of column, mobile phase composition, and gradient elution program is optimized to achieve good separation of the analytes from each other and from endogenous matrix components, which is crucial to avoid ion suppression. frontiersin.org Mobile phases often consist of an aqueous component with a small percentage of acid, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

The mass spectrometer settings, including ionization source parameters and collision energies for MRM transitions, are fine-tuned to maximize the signal for each analyte. nih.govmdpi.com For example, positive electrospray ionization (ESI) is frequently used for 6-MP and its metabolites. nih.gov

Method validation is performed according to established guidelines, such as those from the FDA, to ensure the reliability of the results. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision, sensitivity (lower limit of quantification, LLOQ), selectivity, and matrix effect. nih.govresearchgate.net The accuracy and precision are assessed at multiple concentration levels, with acceptance criteria typically set at within ±15% (or ±20% at the LLOQ). researchgate.netmdpi.com

Table 1: Example of LC-MS/MS Method Parameters for 6-MP Metabolite Analysis This table is interactive. Click on the headers to sort.

Parameter Description Source
Chromatography Reverse-phase C18 column nih.gov
Mobile Phase A 0.1% or 0.2% formic acid in water nih.govfrontiersin.org
Mobile Phase B Acetonitrile or Acetonitrile-Methanol with 0.1% formic acid nih.govfrontiersin.org
Flow Rate 0.2 - 0.8 mL/min nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Ionization Positive Electrospray Ionization (ESI) nih.gov

| Run Time | 1.0 - 5.0 minutes | nih.govnih.gov |

The use of a stable isotope-labeled internal standard (SIL-IS) is considered essential for accurate quantification in LC-MS/MS assays, particularly for correcting variations in sample preparation and instrument response, including matrix effects. nih.govnih.govamazonaws.com A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). amazonaws.comyoutube.com Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential suppression or enhancement in the mass spectrometer source. youtube.com This allows for reliable normalization of the analyte's signal. nih.gov

6-Mercaptopurine (B1684380) Hydrochloride-13C,15N2 is a stable isotope-labeled version of 6-mercaptopurine. lgcstandards.com It is synthesized to contain one ¹³C atom and two ¹⁵N atoms, increasing its molecular weight compared to the unlabeled compound. lgcstandards.com This mass difference allows the mass spectrometer to distinguish it from the endogenous or unlabeled 6-mercaptopurine being measured. youtube.com In practice, a known amount of 6-Mercaptopurine Hydrochloride-13C,15N2 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. amazonaws.com Quantification is then based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. amazonaws.com This approach significantly improves the accuracy and precision of the measurement. nih.gov Other stable isotopes, such as 6-TG-¹³C₂,¹⁵N and 6-MMP-d₃, are used for the quantification of 6-MP's metabolites. nih.gov

Sample Preparation Techniques for Isotopic Tracer Studies (e.g., Dried Blood Spots)

Dried blood spots (DBS) have emerged as a valuable sample collection and storage technique for research, including isotopic tracer studies of 6-mercaptopurine. nih.govmdpi.com This method involves spotting a small volume of whole blood (e.g., from a finger prick) onto a specialized filter card, which is then allowed to dry. mdpi.comnih.gov DBS samples offer several advantages, including minimally invasive collection, ease of transport, and stability of analytes for extended periods at room temperature. nih.govnih.gov

For the analysis of 6-MP and its metabolites from DBS, a small disc is typically punched out from the spot. nih.gov The analytes are then extracted from the filter paper matrix. A common extraction procedure involves adding an organic solvent mixture, such as methanol or methanol-acetonitrile, often containing the internal standard. mdpi.comresearchgate.net To enhance extraction efficiency, the tubes may be sonicated or heated. mdpi.com Following extraction, the supernatant is separated, evaporated to dryness under a stream of nitrogen, and then reconstituted in a small volume of a solution compatible with the LC-MS/MS system before injection. mdpi.com The entire process, from extraction to analysis, is validated to ensure that the recovery of the analytes is consistent and reproducible. researchgate.net The use of DBS in conjunction with LC-MS/MS provides a powerful tool for quantifying 6-MP and its metabolites from a small sample volume. researchgate.netnih.gov

Isolation and Quantification of Active Thiopurine Metabolites in Research Matrices

The primary active metabolites of 6-mercaptopurine are the 6-thioguanine (B1684491) nucleotides (6-TGNs), while 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs) are inactive metabolites. nih.govresearchgate.net The quantification of these nucleotides in research matrices, most commonly red blood cells (RBCs), is essential for studying the metabolic pathways of 6-MP. frontiersin.orgresearchgate.net

The analytical procedure for these metabolites is complex because they exist as mono-, di-, and triphosphates. researchgate.net A common strategy for quantification involves an acid hydrolysis step, using an acid like perchloric acid, to break the phosphate (B84403) bonds and release the free base, 6-thioguanine (6-TG) from 6-TGNs. researchgate.net Similarly, 6-methylmercaptopurine (6-MMP) is measured after hydrolysis of 6-MMPNs. researchgate.net

Following hydrolysis, the sample is analyzed by LC-MS/MS. frontiersin.orgresearchgate.net The method is validated for linearity, precision, and accuracy. annlabmed.org For example, a validated LC-MS/MS method for 6-TGN and 6-MMPN showed linearity over a range of 0.1–10 μmol/L and 0.5–100 μmol/L, respectively. annlabmed.org The lower limits of quantification (LLOQ) are established to be sensitive enough for research applications. mdpi.comannlabmed.org The use of stable isotope-labeled internal standards, such as 6-TG-¹³C₂,¹⁵N for 6-TG and 6-MMP-d₃ for 6-MMP, is crucial for achieving accurate results in these complex matrices. nih.gov

Table 2: Validation Parameters for LC-MS/MS Quantification of 6-MP Metabolites This table is interactive. Click on the headers to sort.

Analyte Matrix Linearity Range LLOQ Intra-day Precision (CV%) Inter-day Precision (CV%) Source
6-MP Plasma 6.25–200.00 ng/mL 6.25 ng/mL Not Reported Not Reported nih.gov
6-TG Plasma 6.25–200.00 ng/mL 6.25 ng/mL Not Reported Not Reported nih.gov
6-MP DBS 25.5–1020 ng/mL 25.5 ng/mL <15% <15% nih.gov
6-MMP DBS 25.5–1020 ng/mL 25.5 ng/mL <15% <15% nih.gov
6-TGMP DBS 51–1020 ng/mL 51 ng/mL <15% <15% nih.gov
6-TGN RBCs 0.1–10 μmol/L 0.1 μmol/L <10% <10% nih.govannlabmed.org
6-MMPN RBCs 0.5–100 μmol/L 0.5 μmol/L <10% <10% nih.govannlabmed.org
6-TG RBCs 20-250 ng/mL 20 pmol/8x10⁸ RBC <10% <10% mdpi.com

| 6-MMP | RBCs | 25-10,000 ng/mL | Not Reported | <10% | <10% | mdpi.com |

Preclinical Pharmacokinetic and Cellular Transport Mechanisms

In Vitro Cellular Uptake and Intracellular Distribution Studies

The entry of 6-mercaptopurine (B1684380) into cells is a critical first step for its subsequent metabolic activation and cytotoxic effects. In vitro studies using various cell lines have been instrumental in elucidating the mechanisms governing its cellular uptake and distribution.

The cellular uptake of 6-mercaptopurine is a complex process that involves both passive and active transport mechanisms. Studies using Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, have shown that the uptake of 6-MP is dependent on both time and concentration. nih.gov Research on 6-MP nanomedicines has further revealed that their uptake is significantly influenced by temperature, indicating an energy-dependent active transport process. nih.gov At 37°C, the uptake of these nanomedicines is markedly higher than at 4°C, a condition that inhibits energy-dependent processes. nih.gov In contrast, the uptake of free 6-MP showed no significant difference between these temperatures, suggesting a greater reliance on passive diffusion. nih.gov The uptake of 6-MP nanomedicines also becomes saturated at higher concentrations, further supporting the involvement of carrier-mediated transport systems. nih.gov

Table 1: Factors Affecting 6-Mercaptopurine Cellular Uptake in Caco-2 Cells

FactorObservationImplicationCitation
TimeUptake of 6-MP nanomedicines increases with incubation time.Time-dependent uptake process. nih.gov
ConcentrationUptake of 6-MP nanomedicines increases with concentration up to a saturation point.Involvement of a saturable, carrier-mediated transport system. nih.gov
Energy (Temperature)Uptake of 6-MP nanomedicines is significantly higher at 37°C compared to 4°C.Energy-dependent active transport is a key mechanism. nih.gov

The multidrug resistance-associated protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter family, plays a significant role in the cellular transport of 6-mercaptopurine and its metabolites. nih.govoup.com MRP4 is an efflux transporter, meaning it actively pumps substrates out of the cell. solvobiotech.com This transporter is expressed in various tissues, including the gut and hematopoietic cells. nih.govsolvobiotech.com

Studies have demonstrated that 6-MP is a substrate for MRP4. nih.govoup.com Inhibition of MRP4 function with agents like indomethacin (B1671933) leads to an increased intracellular accumulation of 6-MP. nih.gov This indicates that MRP4 is actively involved in the efflux of 6-MP from cells. Overexpression of MRP4 has been linked to resistance to 6-MP, as the increased efflux reduces the intracellular concentration of the drug available to exert its cytotoxic effects. nih.govoup.com Conversely, polymorphisms in the ABCC4 gene, which encodes for MRP4, can affect an individual's tolerance to 6-mercaptopurine. solvobiotech.comresearchgate.net

Following cellular uptake, 6-mercaptopurine undergoes extensive intracellular metabolism to form its active metabolites, primarily thioguanine nucleotides (TGNs). nih.govnih.gov While specific studies on the subcellular localization of 6-Mercaptopurine-13C,15N2 are not available, the metabolic fate of the parent compound is well-documented. The cytotoxic effects of 6-MP are largely attributed to the incorporation of these TGNs into DNA and RNA. nih.govwikipedia.org

Studies on the intracellular trafficking of 6-MP nanomedicines have provided some insights into the subcellular pathways involved. These studies suggest that after endocytosis, the nanocarriers are transported through the cytoplasm and interact with various organelles. nih.gov The intracellular trafficking of these nanomedicines appears to be influenced by the endoplasmic reticulum-Golgi complex, late endosomes-lysosomes, and microtubules. nih.gov Disruption of microtubules with nocodazole (B1683961) resulted in a significant increase in intracellular 6-MP levels, suggesting that microtubules are involved in the transport of 6-MP-containing vesicles within the cell. nih.gov

Pharmacokinetic Profiling in Preclinical Animal Models

Preclinical animal models, primarily rodents and non-human primates, have been essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of 6-mercaptopurine.

Following oral administration, the absorption of 6-mercaptopurine is known to be incomplete and variable. bccancer.bc.ca In rats, pharmacokinetic studies have shown that the area under the curve (AUC) for 6-MP can be significantly enhanced when administered as a nanomedicine compared to a suspension, indicating improved oral bioavailability. nih.gov

The tissue distribution of 6-mercaptopurine has been investigated in rats, revealing varying concentrations across different organs. nih.govdovepress.com Tissue-to-plasma ratios indicated the highest accumulation in the liver, followed by the kidney, spleen, and muscle. nih.gov The distribution of 6-MP is largely dependent on the blood flow and perfusion rate of the organs. dovepress.com

In rhesus monkeys, following intravenous administration, 6-mercaptopurine distributes into the cerebrospinal fluid (CSF). nih.gov The decline of 6-MP concentration in the CSF parallels that in the plasma, suggesting that the unbound drug concentration in the plasma is a key driver for its diffusion into the central nervous system. nih.gov

Table 2: Tissue-to-Plasma Ratios of 6-Mercaptopurine in Rats

TissueApproximate Tissue-to-Plasma RatioCitation
Liver4.0 nih.gov
Kidney2.4 nih.gov
Spleen1.7 nih.gov
Muscle1.4 nih.gov
Gut Lumen3.0 nih.gov
Bone Marrow0.35 nih.gov

The clearance of 6-mercaptopurine from the body is a rapid process involving both metabolism and excretion. In rhesus monkeys, the total body clearance of 6-MP was found to be approximately 0.731 L/hr/kg, with a mean half-life of 2.9 hours. nih.gov In a canine renal transplant model, 6-MP was also shown to be rapidly cleared from the systemic circulation, with an elimination half-life of 1.4 hours. nih.gov

The primary routes of elimination for 6-mercaptopurine are extensive metabolism and subsequent renal excretion of the metabolites. bccancer.bc.cayoutube.com The metabolism of 6-MP is complex, involving three main enzymatic pathways. nih.gov Two of these are catabolic: xanthine (B1682287) oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid, and thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (B131649). nih.govresearchgate.net The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), converts 6-MP into its active cytotoxic metabolites. nih.govresearchgate.net A significant portion of orally administered 6-MP undergoes first-pass metabolism in the liver. bccancer.bc.ca The metabolites and a small amount of unchanged drug are then excreted in the urine. bccancer.bc.cadrugbank.com

Cerebrospinal Fluid Penetration Studies in Animal Models

The ability of a drug to penetrate the central nervous system (CNS) is a critical factor in the treatment of diseases affecting the brain and spinal cord. Studies in animal models have been conducted to quantify the extent to which 6-Mercaptopurine (6-MP) crosses the blood-brain barrier (BBB) and enters the cerebrospinal fluid (CSF).

Research in rhesus monkeys following a single intravenous bolus of 6-MP demonstrated that the drug is detectable in the CSF. nih.gov The concentration of 6-MP in the CSF was found to parallel the plasma concentration during the post-distributive phase, suggesting that the unbound fraction of the drug in the plasma is a key determinant for its diffusion into the CSF. nih.gov The mean half-life of 6-MP in both plasma and CSF was determined to be 2.9 hours. nih.gov

Studies in rats using a quantitative microdialysis technique revealed that the distribution of 6-MP into the brain is significantly restricted. nih.gov The concentration of 6-MP in the brain tissue, CSF, and hippocampal interstitial fluid was very low in comparison to the unbound plasma concentration. nih.gov This limited penetration is attributed to an efficient efflux transport system at the BBB. Kinetic analysis showed that the efflux clearance of 6-MP from the brain interstitial fluid to the plasma is approximately 20 times greater than its influx clearance into the brain. nih.gov This efflux mechanism appears to involve both the organic anion transport system and the monocarboxylic acid transport system. nih.gov

Table 1: Cerebrospinal Fluid Penetration of 6-Mercaptopurine in Animal Models

Animal ModelKey FindingsPharmacokinetic ParametersReference
Rhesus MonkeyCSF concentration parallels plasma concentration in the post-distributive phase. Unbound plasma concentration likely drives diffusion into CSF.Mean Half-Life (t½, λz) in Plasma and CSF: 2.9 hr nih.gov
RatBrain distribution is highly restricted due to an efficient efflux transport system at the BBB.Efflux Clearance (CLout) is ~20-fold greater than Influx Clearance (CLin). nih.gov

Biotransformation Kinetics in Preclinical Systems

The metabolic conversion, or biotransformation, of 6-Mercaptopurine is a critical determinant of its efficacy and elimination from the body. Preclinical studies, both in vitro and in situ, have elucidated the kinetic parameters of its primary metabolic pathways.

In vitro studies using pooled human liver cytosol have detailed the oxidative metabolism of 6-MP. nih.govnih.gov The primary metabolic pathway involves the conversion of 6-MP to 6-thiouric acid (6-TUA) through an intermediate metabolite, 6-thioxanthine (B131520) (6-TX). nih.govnih.gov This process is catalyzed by molybdoflavoenzymes, specifically aldehyde oxidase (AO) and xanthine oxidase (XO). nih.govnih.gov While both AO and XO are involved in the metabolism of the 6-TX intermediate, only XO is responsible for the initial conversion of 6-MP to 6-TX. nih.govnih.gov The presence of NAD+ was found to double the maximum velocity (Vmax) for the conversion of 6-TX to 6-TUA, indicating the involvement of xanthine dehydrogenase (XDH) in this step. nih.gov

In situ studies in the rat small intestine have also demonstrated significant biotransformation of 6-MP. nih.gov The conversion of 6-MP to 6-thiouric acid was found to be a saturable process. nih.gov The inclusion of allopurinol, a known xanthine oxidase inhibitor, completely blocked this biotransformation, confirming the central role of this enzyme in the intestinal metabolism of 6-MP. nih.gov

Table 2: Enzyme Kinetic Parameters for the Metabolism of 6-Mercaptopurine in Pooled Human Liver Cytosol

ReactionConditionVmax (nmol/min/mg)Km (μM)Reference
6-Thioxanthine to 6-Thiouric AcidWithout NAD+73 nih.gov
With NAD+158

Table 3: Biotransformation of 6-Mercaptopurine in Rat Small Intestine

ParameterValueConditionReference
Maximum Rate of Biotransformation (Jejunum)1.6 x 10-5 mmoles/min/gVarying 6-MP concentration from 0.24 to 5.88 mM nih.gov
Inhibition of BiotransformationComplete InhibitionWith 2 mM allopurinol

Molecular and Biochemical Mechanisms of Action

Perturbation of Purine (B94841) Biosynthesis Pathways

6-Mercaptopurine (B1684380), a structural analogue of the natural purine bases hypoxanthine (B114508) and adenine (B156593), functions as a potent antimetabolite. wikipedia.orgnih.gov Its primary cytotoxic and immunomodulatory effects stem from its ability to disrupt the de novo synthesis of purine nucleotides, thereby inhibiting the formation of DNA and RNA, which is particularly detrimental to rapidly proliferating cells. wikipedia.orgrndsystems.com

The central mechanism of 6-MP involves its intracellular conversion to the active metabolite, 6-thioinosine monophosphate (TIMP), also known as 6-mercaptopurine ribose phosphate (B84403). biopharmanotes.compatsnap.com This conversion is a critical activation step. Once formed, TIMP and its subsequent methylated metabolite, 6-methylthioinosinate (MTIMP), exert a powerful inhibitory effect on the de novo purine synthesis pathway. drugbank.com

A primary target of this inhibition is the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), which catalyzes the first and rate-limiting step in purine biosynthesis. wikipedia.orgpatsnap.comchemicalbook.com By inhibiting GPAT, TIMP and MTIMP effectively halt the entire pathway at its inception, cutting off the supply of essential purine precursors required for nucleic acid synthesis. biopharmanotes.comdrugbank.comyoutube.com This action leads to the disruption of both DNA and RNA synthesis and function, ultimately triggering cell death in rapidly dividing cells. wikipedia.org Research on various tumor models has confirmed that this inhibition of the initial phase of the purine biosynthetic pathway is a primary site of action for the drug. nih.gov

Beyond blocking the initial step of purine synthesis, the active metabolites of 6-MP also disrupt the subsequent interconversion of purine nucleotides. chemicalbook.com TIMP is structurally similar to inosinic acid (IMP), a natural intermediate in purine metabolism, allowing it to interfere with enzymes that use IMP as a substrate. drugbank.com

Specifically, TIMP competitively inhibits the enzymes responsible for the conversion of IMP into adenylic acid (AMP) and xanthylic acid (XMP). drugbank.comchemicalbook.com The inhibition of IMP dehydrogenase (IMPDH), which catalyzes the conversion of IMP to XMP, is a key point of interference. patsnap.comyoutube.com This blockage prevents the synthesis of guanine (B1146940) nucleotides, as XMP is a direct precursor to guanine monophosphate (GMP). chemicalbook.com Simultaneously, TIMP obstructs the pathway from IMP to AMP, which is mediated by the enzyme adenylosuccinate synthetase. youtube.com This dual inhibition severely depletes the intracellular pools of both adenine and guanine nucleotides, the fundamental building blocks of DNA and RNA. biopharmanotes.com

Enzymatic Interactions and Molecular Targets

The efficacy of 6-Mercaptopurine Hydrochloride-¹³C,¹⁵N₂ is contingent on its interaction with several key enzymes that either activate the drug or are targets of its active metabolites.

6-mercaptopurine is administered as a prodrug and requires intracellular activation to exert its cytotoxic effects. chemicalbook.com This crucial bioactivation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). chemicalbook.comnih.gov 6-MP competes with the endogenous purines hypoxanthine and guanine for the active site of HGPRTase. wikipedia.orgdrugbank.com The enzyme facilitates a phosphoribosylation reaction, converting 6-MP into its active nucleotide form, TIMP. biopharmanotes.compatsnap.com

The level of HGPRTase activity within a cell is a critical determinant of 6-MP's effectiveness. nih.gov Consequently, a decreased level or loss of function of HGPRTase is a well-established mechanism of cellular resistance to the drug, as it prevents the necessary conversion of 6-MP into its cytotoxic form. nih.govbiopharmanotes.com Studies utilizing isotopically labeled substrates, such as [¹³C₅,¹⁵N₄]-hypoxanthine, have been instrumental in measuring HGPRTase activity and demonstrating that mutations in the HPRT1 gene can lead to a significant loss of function and subsequent drug resistance. nih.gov

Enzyme TargetAction of 6-MP or its MetabolitesConsequence
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) 6-MP acts as a substrate, being converted to TIMP. wikipedia.orgdrugbank.comBioactivation of the prodrug to its cytotoxic form. chemicalbook.com
Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase (GPAT) Inhibited by TIMP and MTIMP. patsnap.comdrugbank.comBlocks the first and rate-limiting step of de novo purine synthesis. wikipedia.orgchemicalbook.com
Inosinic Acid (IMP) Dehydrogenase (IMPDH) Inhibited by TIMP and MTIMP. patsnap.comdrugbank.comBlocks conversion of IMP to XMP, preventing guanine nucleotide synthesis. chemicalbook.com
Adenylosuccinate Synthetase Inhibited by TIMP. youtube.comBlocks conversion of IMP to AMP, preventing adenine nucleotide synthesis. drugbank.com

As noted, a key molecular target for the active metabolites of 6-MP is inosinic acid (IMP) dehydrogenase (IMPDH). patsnap.com The inhibition of IMPDH by TIMP, and also by its methylated form MTIMP, is a critical event that halts the synthesis of guanosine (B1672433) nucleotides from IMP. patsnap.comdrugbank.com This action is particularly important for the immunosuppressive effects of 6-MP, as the proliferation of T and B lymphocytes is highly dependent on the de novo pathway for purine synthesis and is thus sensitive to IMPDH inhibition. patsnap.com

By blocking the formation of xanthylate (XMP) from IMP, the drug effectively starves the cell of the necessary substrate for the subsequent enzyme, GMP synthase (also known as XMP aminase), which catalyzes the final step in the synthesis of guanine monophosphate (GMP). chemicalbook.com This creates a significant bottleneck in the guanine nucleotide production line.

The enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT) is the gatekeeper for the entire de novo purine synthesis pathway. wikipedia.org It catalyzes the complex reaction that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA), which is the first committed step of the pathway. wikipedia.orgebi.ac.uk The active metabolites of 6-MP, TIMP and MTIMP, function as feedback inhibitors of this crucial enzyme. patsnap.comdrugbank.comyoutube.com This inhibition is a powerful mechanism that shuts down the entire purine production line from the very beginning, leading to a profound depletion of all purine nucleotides necessary for cellular functions. wikipedia.orgchemicalbook.com The binding of the inhibitor is thought to lock the enzyme in a conformational state that prevents its substrates from binding effectively. wikipedia.org

Affected Pathway StepEnzymeEffect of 6-MP Metabolite
PRPP → PRA Glutamine-5-Phosphoribosylpyrophosphate AmidotransferaseInhibition by TIMP/MTIMP. patsnap.comdrugbank.com
IMP → XMP Inosinic Acid (IMP) DehydrogenaseInhibition by TIMP/MTIMP. patsnap.comdrugbank.com
IMP → Adenylosuccinate Adenylosuccinate SynthetaseInhibition by TIMP. youtube.com
6-MP → TIMP Hypoxanthine-Guanine PhosphoribosyltransferaseCatalysis/Activation. biopharmanotes.comchemicalbook.com

Incorporation into Nucleic Acids and Macromolecular Effects

The cytotoxic effects of 6-mercaptopurine are largely attributed to its anabolism into thiopurine nucleotides and their subsequent incorporation into DNA and RNA. fda.govchemicalbook.com This process disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis. fda.govnih.gov

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. nih.gov Following cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its ribonucleotide, thioinosine monophosphate (TIMP). chemicalbook.comnih.govpatsnap.com TIMP can then follow several metabolic routes. One major pathway involves its conversion to thioguanosine monophosphate (TGMP). nih.govmaastrichtuniversity.nl This conversion is catalyzed sequentially by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS). nih.govnih.gov

Once formed, TGMP is further phosphorylated by kinases to produce thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). nih.govnih.gov Additionally, ribonucleotide reductase can convert these thiopurine nucleotides into their deoxyribonucleotide counterparts, such as thio-deoxyguanosine triphosphate (dTGTP). maastrichtuniversity.nl These active metabolites, collectively known as 6-thioguanine (B1684491) nucleotides (6-TGNs), are the primary mediators of 6-MP's therapeutic and toxic effects. nih.govnih.gov

The structural similarity of these thiopurine nucleotides to endogenous purine nucleotides (GTP and dGTP) allows them to be incorporated into RNA (as TGTP) and DNA (as dTGTP) during nucleic acid synthesis. fda.govnih.govpatsnap.com The incorporation of these fraudulent bases into the nucleic acid chains is a critical step in the mechanism of action of 6-mercaptopurine. chemicalbook.compatsnap.com Studies have shown that 6-TG is incorporated into both DNA and RNA, with DNA being more heavily substituted in some cell lines. oup.com This integration into the genetic material fundamentally disrupts its structure and function. patsnap.com

The incorporation of thioguanine nucleotides into DNA and RNA triggers a cascade of cellular events that contribute to cytotoxicity. fda.gov When DNA containing 6-thioguanine (6-TG) is replicated, the altered base can be misread by DNA polymerases. This leads to the activation of the DNA mismatch repair (MMR) system, which recognizes the 6-TG-containing base pairs as errors. psu.edu

The MMR pathway's attempt to repair these lesions is a major contributor to the cell death induced by thiopurines. psu.edu The futile cycling of MMR activity at these sites can lead to the formation of single-strand breaks and ultimately signal for apoptosis (programmed cell death). nih.govnih.gov The cytotoxicity of 6-TG has been shown to be dependent on a functional MMR pathway; cells deficient in MMR are more resistant to the drug's effects. psu.edunih.gov

Prolonged treatment with 6-TG can induce a sustained cell cycle arrest, particularly in the G2 phase, which is dependent on a functional MMR system. psu.edu Ultimately, the accumulation of irreparable DNA damage and the activation of stress-signaling pathways culminate in apoptosis. fda.govnih.govresearchgate.net The inhibition of Rac1, a Rho GTPase, by TGTP has also been identified as a mechanism that induces apoptosis in activated T-cells. nih.govnih.gov

Modulation of Cellular Energetics and Stress Responses

Beyond its direct effects on nucleic acid integrity, 6-mercaptopurine profoundly impacts cellular metabolism, leading to energy depletion and metabolic reprogramming, which further contribute to its antiproliferative effects.

Studies in proliferating T cells have demonstrated that exposure to 6-MP leads to a rapid and significant reduction in intracellular ATP content. nih.govresearchgate.net This ATP depletion becomes more pronounced over time and is accompanied by a reduction in ADP and AMP levels. nih.gov The resulting decrease in the cellular energy charge, often reflected by an increased AMP/ATP ratio, triggers an energetic stress response. nih.govresearchgate.net This energy distress is a key component of 6-MP's mechanism, as it can activate stress-sensing kinases like AMP-activated protein kinase (AMPK) and contribute to cell cycle arrest and apoptosis. nih.gov The dramatic decrease in cellular ATP levels observed in thiopurine-exposed cells points to a central role for mitochondrial toxicity in the drug's effects. researchgate.net

Rapidly proliferating cells, such as cancer cells, undergo significant metabolic reprogramming to meet the high demands for energy and biosynthetic precursors. nih.gov 6-Mercaptopurine has been shown to interfere with this process by targeting key metabolic checkpoints. nih.gov

The energetic stress induced by 6-MP, characterized by ATP depletion, leads to the activation of AMPK. nih.gov Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism. nih.gov The inhibition of mTOR, along with reduced expression of the oncogenes Myc and hypoxia-inducible factor 1α (HIF-1α), results in a global shutdown of glucose and glutamine metabolism. nih.gov This leads to a strong reduction in both glycolytic and glutaminolytic fluxes, which are critical for sustaining cancer cell proliferation. nih.gov By disrupting these metabolic pathways, 6-MP effectively starves the cells of the energy and building blocks necessary for growth and division, reinforcing its antiproliferative effects. researchgate.netnih.gov

Data Tables

Table 1: Effects of 6-Mercaptopurine on Cellular Processes

Cellular ProcessKey Molecular Target/PathwayConsequence of 6-MP ActionReference
Nucleic Acid Synthesis DNA Polymerase / RNA PolymeraseIncorporation of 6-Thioguanine Nucleotides (6-TGNs) into DNA and RNA. fda.govnih.gov
DNA Integrity Mismatch Repair (MMR) SystemRecognition of 6-TG in DNA, leading to futile repair cycles and DNA breaks. psu.edunih.gov
Cell Cycle G2/M CheckpointSustained G2 arrest in MMR-proficient cells. psu.edu
Apoptosis Rac1 / CaspasesInduction of programmed cell death via DNA damage signaling and Rac1 inhibition. nih.govnih.gov
De Novo Purine Synthesis PRPP AmidotransferaseInhibition of purine synthesis, depleting nucleotide pools. chemicalbook.compatsnap.com
Cellular Energetics ATP Synthesis PathwaysRapid and progressive depletion of intracellular ATP, ADP, and AMP. nih.govresearchgate.netresearchgate.net
Metabolic Regulation AMPK/mTOR/HIF-1α/MycActivation of AMPK, inhibition of mTOR, and reduced expression of key metabolic regulators, leading to decreased glycolysis and glutaminolysis. nih.gov

Table 2: Key Metabolites of 6-Mercaptopurine and Their Functions

MetaboliteForming Enzyme(s)Key FunctionReference
Thioinosine Monophosphate (TIMP) Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Central intermediate in 6-MP metabolism. nih.govpatsnap.commaastrichtuniversity.nl
6-Thioguanine Nucleotides (6-TGNs) IMPDH, GMPS, Kinases, Ribonucleotide ReductaseActive metabolites (e.g., dTGTP, TGTP) incorporated into DNA and RNA. fda.govnih.govnih.gov
Methyl-Thioinosine Monophosphate (meTIMP) Thiopurine S-methyltransferase (TPMT)Inhibits de novo purine synthesis. patsnap.comnih.gov
6-Thiouric Acid Xanthine (B1682287) Oxidase (XO)Inactive metabolite. fda.govnih.gov

Emerging Research Directions and Methodological Innovations

Development of Preclinical Resistance Models for Mechanistic Insight

The development of resistance to 6-mercaptopurine (B1684380) remains a significant clinical challenge. To dissect the underlying mechanisms, researchers have established preclinical models of 6-MP resistance. For instance, a 6-MP resistant chronic myeloid leukemia (CML) cell line, K562-MP5, was developed through stepwise selection from the parental K562 cell line. nih.gov This resistant cell line exhibited a remarkable 339-fold increase in resistance to 6-MP compared to its sensitive counterpart. nih.gov

Studies using such models have revealed several key mechanisms of resistance:

Altered Drug Transport: Resistant cells often exhibit decreased intracellular accumulation of 6-MP and its metabolites due to increased efflux. nih.gov This can be mediated by the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). nih.gov

Metabolic Alterations: A crucial step in 6-MP's mechanism of action is its conversion to the active cytotoxic form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.commdpi.com A decrease in the activity of HGPRT can lead to reduced formation of the active metabolite and subsequent drug resistance. chemicalbook.comaacrjournals.orgaacrjournals.org Conversely, increased activity of enzymes that inactivate 6-MP, such as xanthine (B1682287) oxidase which converts it to 6-thiouric acid, can also contribute to resistance. chemicalbook.com

Upregulation of Nucleotidases: The enzyme NT5C2, a cytosolic nucleotidase, can dephosphorylate and inactivate the active metabolites of 6-MP, such as TIMP. mdpi.com Activating mutations in the NT5C2 gene have been identified in a significant percentage of relapsed T-cell acute lymphoblastic leukemia (T-ALL), leading to increased nucleotidase activity and resistance to 6-MP. mdpi.com

These preclinical models, often utilizing isotopically labeled 6-MP for precise metabolic flux analysis, are invaluable for identifying the molecular drivers of resistance and for testing novel strategies to overcome it.

Application of 6-Mercaptopurine Hydrochloride-13C,15N2 in Novel Drug Delivery System Research (Preclinical Focus)

To address challenges associated with 6-MP's poor water solubility, variable bioavailability, and potential side effects, researchers are actively developing novel drug delivery systems. nih.govnih.govmdpi.com The use of this compound in these preclinical studies allows for accurate assessment of formulation performance.

Nanomedicine Formulations for Targeted Delivery and Improved Cellular Bioavailability in Model Systems

Nanoparticle-based drug delivery systems have emerged as a promising strategy to enhance the therapeutic efficacy of 6-MP. nih.govnih.govnih.govscienceopen.com Various nanocarriers have been explored, including:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactide-co-glycolide) (PLGA) have been used to encapsulate 6-MP, creating nanomedicines (6-MPNs). nih.govnih.govnih.govscienceopen.com These formulations have demonstrated the ability to improve the oral bioavailability of 6-MP. nih.govnih.govnih.gov Studies have shown that 6-MPNs can enhance cellular uptake through various mechanisms, including active transport and endocytosis. nih.govnih.gov

Liposomes: Liposomal formulations of 6-MP have been developed to improve drug delivery. nih.govmdpi.com Both neutral and positively charged liposomes have been investigated, with studies showing that these formulations can enhance the cytotoxic effects of 6-MP in cancer cell lines. nih.gov

Other Nanocarriers: Other materials like chitosan, dendrimers, and metal vectors have also been utilized to prepare 6-MP nanoparticles. nih.govresearchgate.net

NanocarrierKey Findings in Preclinical ModelsReferences
PLGA NanoparticlesEnhanced oral bioavailability and increased duodenal absorption. nih.govnih.gov nih.govnih.govnih.govscienceopen.com
LiposomesImproved cytotoxicity in cancer cell lines. nih.gov nih.govmdpi.com
Chitosan NanoparticlesSustained drug release and improved bioavailability. researchgate.net nih.govresearchgate.net

In Vitro Release Kinetics and Stability of Formulations

A critical aspect of developing novel drug delivery systems is characterizing their release kinetics and stability.

Release Kinetics: Studies on 6-MP nanomedicines have often shown a biphasic release profile, with an initial burst release followed by a sustained release phase. nih.govnih.gov For example, 6-MP loaded PLGA nanomedicines (6-MPNs) exhibited a cumulative release of over 60% in the first 2 hours at pH 7.4, followed by a slower, sustained release. nih.gov This biphasic pattern is attributed to the drug adsorbed on the nanoparticle surface being released quickly, while the drug encapsulated within the nanoparticle is released more slowly. nih.govnih.gov

Stability: The stability of these formulations is crucial for their potential clinical application. Studies have demonstrated that 6-MP nanomedicines can maintain their particle size and stability in different media over time. nih.gov For instance, 6-MPNs were found to be stable in cell culture media for at least 48 hours, which is sufficient for conducting cellular uptake and transport experiments. nih.gov

FormulationRelease ProfileStabilityReferences
6-MP loaded PLGA Nanoparticles (6-MPNs)Biphasic: Initial burst release followed by sustained release. nih.govnih.govStable in cell culture media for at least 48 hours. nih.gov nih.govnih.gov
6-MP loaded Chitosan NanoparticlesSustained release over a period of 2 days at pH 4.8 and 7.4. researchgate.netNot explicitly detailed in the provided search results. researchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become powerful tools for understanding the detailed interactions between 6-MP and its biological targets at the molecular level. impactfactor.org These methods provide insights that can guide the design of more effective drugs.

Theoretical studies have investigated the interaction of 6-MP with DNA base pairs and G-quadruplex DNA. nih.govtandfonline.com These studies have revealed that 6-MP can interact with DNA through both hydrogen bonding and stacking interactions, with a preference for stacking with GC base pairs. nih.govtandfonline.com Molecular docking simulations have also been used to explore the binding of 6-MP within the minor groove of DNA. plos.org

Furthermore, computational approaches are employed to study the interaction of 6-MP with its primary enzyme target, HGPRT. impactfactor.org By analyzing the geometrical parameters and interaction energies, researchers can gain a deeper understanding of the binding mechanism. impactfactor.org This knowledge is crucial for understanding the molecular basis of 6-MP's activity and for designing novel analogs with improved binding affinity and specificity.

Integration of Multi-Omics Data for Systems-Level Understanding of 6-Mercaptopurine Action

A systems biology approach, integrating data from genomics, proteomics, and metabolomics, offers a comprehensive view of the cellular response to 6-MP. nih.gov This holistic perspective moves beyond a single target or pathway to understand the complex network of interactions that underlie the drug's effects.

Multi-omics analyses can elucidate the multifaceted mechanisms of 6-MP action, which include:

Interference with Purine (B94841) Metabolism: 6-MP and its metabolites inhibit de novo purine biosynthesis and purine interconversions. chemicalbook.com

Incorporation into Nucleic Acids: The active metabolite of 6-MP, thio-dGTP, can be incorporated into DNA, leading to faulty replication and cell death. patsnap.com

Induction of Energetic Stress: 6-MP has been shown to inhibit ATP synthesis and disrupt glucose metabolism in proliferating T cells, leading to an energy crisis within the cell. nih.gov

By integrating data from various "omics" platforms, researchers can construct detailed models of the cellular response to 6-MP. This systems-level understanding can help identify novel biomarkers of drug response and resistance, and may reveal new therapeutic targets to enhance the efficacy of 6-MP.

Q & A

Q. How can researchers verify the isotopic purity of 6-Mercaptopurine Hydrochloride-13C,15N2 in experimental setups?

Methodological Answer: Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) to confirm the incorporation of ¹³C and ¹⁵N isotopes at specified positions. Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve isotopic shifts in carbon (¹³C) and nitrogen (¹⁵N) environments. Cross-reference with manufacturer certificates of analysis (CoA) and perform independent validation via isotope ratio mass spectrometry (IRMS) if contamination risks exist, as commercial ¹⁵N sources may contain impurities (e.g., ¹⁵N-ammonium/nitrate) that skew results .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While the unlabeled form (CAS 6112-76-1) is not classified as hazardous under EU-GHS/CLP, decomposition products (e.g., nitrogen oxides, carbon oxides) may form under extreme conditions. Use glove boxes for air-sensitive manipulations and conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Always pair with gas chromatography-mass spectrometry (GC-MS) to monitor volatile byproducts during reactions .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: Synthesis typically involves isotopic labeling at the purine ring. For ¹³C labeling, replace natural carbon sources (e.g., ¹²C-thiocyanate) with ¹³C equivalents during heterocycle formation. For ¹⁵N, use ¹⁵N-enriched ammonia or nitrating agents. Purify intermediates via HPLC or recrystallization and confirm isotopic incorporation using Fourier-transform infrared spectroscopy (FTIR) to track N–H and C–S vibrational modes .

Q. How is this isotopically labeled compound used in basic pharmacokinetic studies?

Methodological Answer: Administer 6-Mercaptopurine-13C,15N2 in in vivo models (e.g., rodents) and track metabolic pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Quantify isotopic enrichment in metabolites like 6-thioguanine nucleotides to assess bioavailability. Normalize data against unlabeled controls to distinguish endogenous vs. exogenous pathways .

Advanced Research Questions

Q. How can methodological discrepancies arise when using 6-Mercaptopurine-13C,15N2 in nitrogen fixation assays?

Methodological Answer: Contaminants in ¹⁵N2 gas (e.g., ¹⁵N-ammonium) may overestimate fixation rates. Mitigate this by pre-testing gas stocks via ion chromatography and using dissolved ¹⁵N2 methods to minimize gas-phase contamination. Validate results against acetylene reduction assays, which measure gross fixation, and account for isotopic dilution effects in kinetic models .

Q. What analytical techniques resolve contradictions in metabolic flux data derived from 6-Mercaptopurine-13C,15N2 tracing?

Methodological Answer: Combine stable isotope-resolved metabolomics (SIRM) with 2D-NMR to map isotopic enrichment in metabolic intermediates. For conflicting data, apply compartmental modeling to distinguish cytosolic vs. mitochondrial pathways. Cross-validate with CRISPR-Cas9 knockout models to isolate enzyme-specific contributions .

Q. How do researchers ensure reproducibility in studies using this compound amid batch-to-batch variability?

Methodological Answer: Standardize protocols using certified reference materials (CRMs) and document batch-specific isotopic enrichment levels in supplementary data. Perform inter-laboratory comparisons for critical assays (e.g., IC50 determinations). Publish raw NMR/HRMS spectra to enable independent verification .

Q. What strategies mitigate errors in 15N2 tracer experiments involving 6-Mercaptopurine-13C,15N2?

Methodological Answer: Avoid bubble injection methods, which introduce equilibrium errors (-72% rate underestimation in short incubations). Instead, use pre-equilibrated dissolved ¹⁵N2 and validate with time-course experiments. Apply blank corrections for ¹⁵N background and use meta-analysis to harmonize data across methodologies .

Methodological Best Practices

  • Documentation : Explicitly report isotopic enrichment levels, synthesis routes, and purity validation data in manuscripts. Reference CAS 679150 (labeled form) and distinguish from unlabeled analogs (CAS 6112-76-1) .
  • Error Reporting : Quantify uncertainties in isotopic tracing experiments using Monte Carlo simulations or bootstrap resampling .
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds, even if classified as non-hazardous in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.